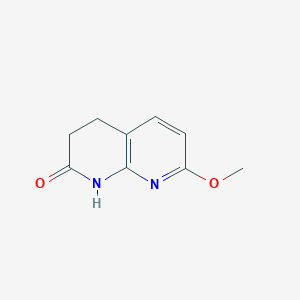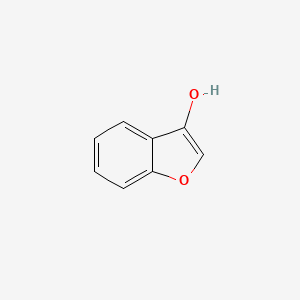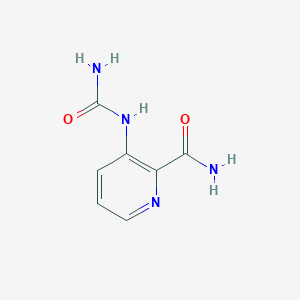
3-(Carbamoylamino)pyridine-2-carboxamide
Vue d'ensemble
Description
3-(Carbamoylamino)pyridine-2-carboxamide, commonly known as CPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAC is a pyridine derivative that has been studied for its unique properties and potential uses in biochemical and physiological research.
Mécanisme D'action
CPAC exerts its effects through various mechanisms, including the inhibition of specific enzymes and the modulation of signaling pathways. In cancer cells, CPAC has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. CPAC has also been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurodegenerative diseases, CPAC has been shown to modulate the NF-κB signaling pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects
CPAC has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammation. In cancer cells, CPAC has been shown to inhibit the activity of specific enzymes involved in tumor growth and metastasis. CPAC has also been shown to induce apoptosis in cancer cells by activating specific pathways. In neurodegenerative diseases, CPAC has been shown to modulate inflammation and oxidative stress, which are involved in the pathogenesis of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CPAC has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. CPAC is stable under various conditions and can be easily synthesized using various methods. CPAC is also soluble in various solvents, making it easy to use in lab experiments. However, CPAC has some limitations, including its potential toxicity and limited availability. CPAC has been shown to have potential toxicity in some cell types, and its availability is limited due to its complex synthesis method.
Orientations Futures
CPAC has several potential future directions, including its use in drug development, cancer therapy, and neurodegenerative disease research. CPAC has shown promising results in various studies, and its potential applications in these fields are still being explored. Further research is needed to determine the optimal dosage and administration of CPAC in these applications. Additionally, the potential side effects and toxicity of CPAC need to be further studied to ensure its safety in humans.
Conclusion
In conclusion, CPAC is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. CPAC has been studied for its unique properties and potential uses in biochemical and physiological research. CPAC has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. CPAC has several potential future directions, including its use in drug development, cancer therapy, and neurodegenerative disease research. Further research is needed to determine the optimal dosage and administration of CPAC in these applications.
Applications De Recherche Scientifique
CPAC has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and diabetes. In cancer research, CPAC has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurodegenerative diseases, CPAC has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In diabetes research, CPAC has been shown to improve glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
3-(carbamoylamino)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-6(12)5-4(11-7(9)13)2-1-3-10-5/h1-3H,(H2,8,12)(H3,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQJGEYCDYGMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546848 | |
| Record name | 3-(Carbamoylamino)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carbamoylamino)pyridine-2-carboxamide | |
CAS RN |
107468-48-4 | |
| Record name | 3-(Carbamoylamino)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-](/img/structure/B3345544.png)
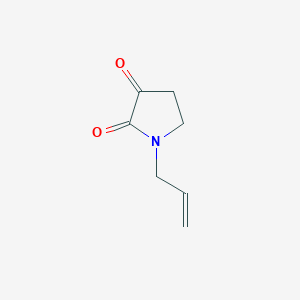
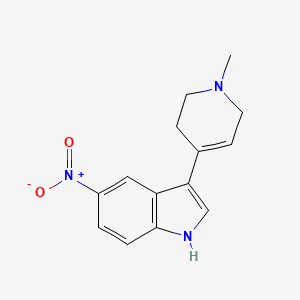

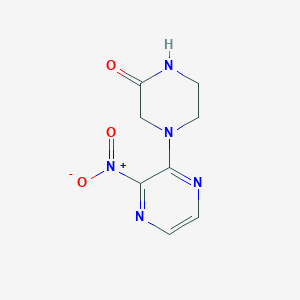
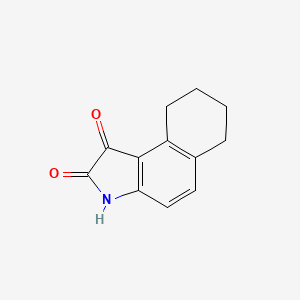
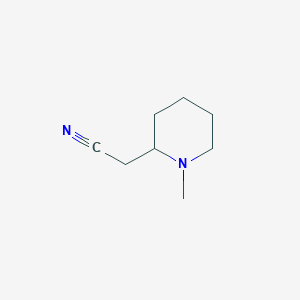
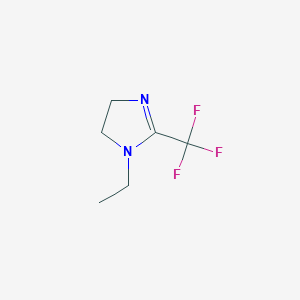
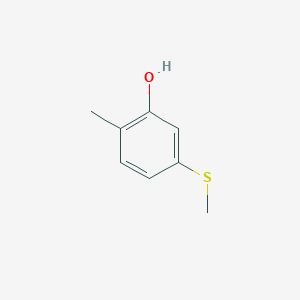
![3-Hydrazino-5,6-dihydrobenzo[h]cinnoline](/img/structure/B3345609.png)


